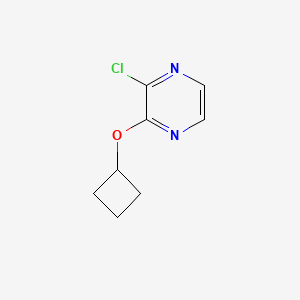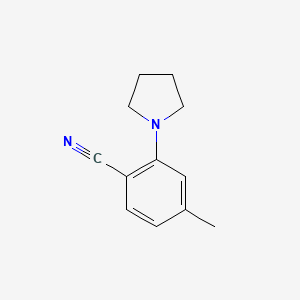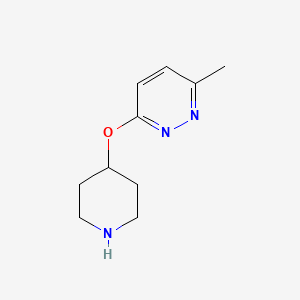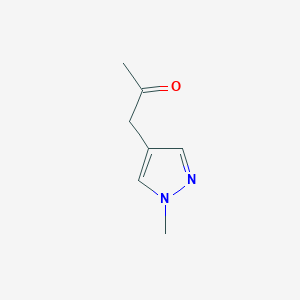
2-chloro-N-(2-methylpropyl)pyrimidin-4-amine
Overview
Description
“2-chloro-N-(2-methylpropyl)pyrimidin-4-amine” is a pyrimidine derivative . Its IUPAC name is 2-chloro-N-isobutyl-4-pyrimidinamine . It has a molecular weight of 185.66 . It is in the form of oil .
Molecular Structure Analysis
The InChI code for “2-chloro-N-(2-methylpropyl)pyrimidin-4-amine” is 1S/C8H12ClN3/c1-6(2)5-11-7-3-4-10-8(9)12-7/h3-4,6H,5H2,1-2H3,(H,10,11,12) .Physical And Chemical Properties Analysis
“2-chloro-N-(2-methylpropyl)pyrimidin-4-amine” has a molecular weight of 185.66 . It is in the form of oil .Scientific Research Applications
Corrosion Inhibition
2-chloro-N-(2-methylpropyl)pyrimidin-4-amine and related compounds have been studied for their efficiency as corrosion inhibitors. Research shows that compounds like benzylidene-pyrimidin-2-yl-amine exhibit good corrosion inhibition in hydrochloric acid solutions, even at low concentrations. These inhibitors are categorized as mixed-type and their adsorption on steel surfaces aligns with Langmuir's isotherm, indicating an efficient inhibition characterized by a decrease in free energy of adsorption (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Antihypertensive Activity
Derivatives of 2-chloro-N-(2-methylpropyl)pyrimidin-4-amine, such as 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, have been evaluated for their antihypertensive properties. These compounds have shown efficacy in lowering blood pressure in spontaneously hypertensive rats, indicating potential for therapeutic use in hypertension (Bennett et al., 1981).
Antibacterial Activity
The compound and its derivatives have been explored for their antibacterial potential. A study involving the reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4,5-dihydrothiazol-2-amine led to the formation of 2-chloro-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidine. This compound and its derivatives exhibited promising antibacterial activity, with some derivatives showing potential as antibacterial agents (Etemadi et al., 2016).
Synthesis of Diverse Compounds
The compound is also involved in the synthesis of various other chemical entities. For instance, a study described the synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones, indicating its utility in the creation of diverse chemical structures for potential pharmaceutical applications (Mont, Teixidó, & Borrell, 2009).
Safety And Hazards
The safety information for “2-chloro-N-(2-methylpropyl)pyrimidin-4-amine” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2-chloro-N-(2-methylpropyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-6(2)5-11-7-3-4-10-8(9)12-7/h3-4,6H,5H2,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGUAFATGSDDEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methylpropyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-chloro-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1428058.png)




![Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine](/img/structure/B1428069.png)


![N-[(3,4-dimethylphenyl)methyl]cyclobutanamine](/img/structure/B1428074.png)